molecular formula C19H14F2N6OS B2983522 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 863457-69-6

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2983522
CAS No.: 863457-69-6
M. Wt: 412.42
InChI Key: MVLHMBUEHYAKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated triazolopyrimidine derivative characterized by a 3-(4-fluorobenzyl) substituent on the triazolo[4,5-d]pyrimidine core and a 4-fluorophenylacetamide moiety linked via a thioether group. Its structure combines electron-withdrawing fluorine atoms and a sulfur-containing bridge, which may enhance metabolic stability and binding affinity to biological targets such as kinases or epigenetic enzymes . The triazole and pyrimidine rings contribute to its planar heterocyclic architecture, facilitating π-π stacking interactions in enzyme active sites.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6OS/c20-13-3-1-12(2-4-13)9-27-18-17(25-26-27)19(23-11-22-18)29-10-16(28)24-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLHMBUEHYAKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.

Chemical Structure and Properties

The compound's chemical structure is characterized by a triazolopyrimidine core, which is known for diverse biological activities. The molecular formula is C20H16F2N6OSC_{20}H_{16}F_2N_6OS, and it features a thioether linkage and fluorinated aromatic groups that may enhance its biological efficacy.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many triazolopyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Compounds in this class may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation. For instance, similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.
  • Induction of Apoptosis : Research has indicated that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A study evaluating a related triazolopyrimidine derivative demonstrated:

  • Cell Line Testing : The compound exhibited IC50 values in the low micromolar range against breast (MCF-7) and cervical (HeLa) cancer cell lines.
  • Mechanistic Insights : Western blot analysis revealed that treatment led to decreased phosphorylation of Akt and Erk1/2, indicating disruption of survival signaling pathways.

Antimicrobial Activity

Compounds similar to this compound have been reported to exhibit antimicrobial properties:

  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives showed antifungal activity against common pathogens.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in MCF-7 and HeLa cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide with structurally related compounds from the evidence:

Compound Name / ID Key Substituents Physicochemical Properties Biological Relevance Reference
Target Compound 4-Fluorobenzyl, 4-fluorophenylacetamide, thioether linker Not explicitly reported; likely moderate solubility Potential kinase/epigenetic enzyme inhibition (inferred from analogues)
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide 4-Methylphenyl instead of 4-fluorophenylacetamide Not reported Structural analogue; methyl group may reduce polarity vs. fluorine
9b: N-(4-((7-(Benzo[d]oxazol-2-ylthio)-3H-[1,2,3]triazolo[...]acetamide Benzo[d]oxazole-thio, methylpropan-1-amine M.p. 154–155°C; 18.5% yield EZH2/HDAC dual inhibitor; benzo[d]oxazole enhances π-stacking
9e: 2-((3-(4-(Morpholinomethyl)benzyl)-3H-triazolo[...]thio)benzo[d]oxazole Morpholinomethyl, benzo[d]oxazole-thio M.p. 89–90°C; 89.9% yield High yield suggests optimized synthesis; morpholine improves solubility
Compound in Difluoro-azaspiro group, benzyl-thio Liquid; 11.0% yield Spirocyclic structure may enhance blood-brain barrier penetration
Pharmaceutical Solid Form () Cyclopropylamino, propylthio, hydroxyethoxy Not reported Patent-protected for kinase inhibition; difluorophenyl enhances target binding

Key Findings:

Substituent Effects on Activity: Fluorine atoms in the target compound likely improve metabolic stability and target affinity compared to non-fluorinated analogues (e.g., 4-methylphenyl in ). Benzo[d]oxazole-thio derivatives (e.g., 9b, 9e) exhibit higher melting points and yields, suggesting stronger crystallinity and synthetic feasibility .

Synthetic Efficiency :

  • The target compound’s synthesis may parallel methods for acrylamide derivatives (e.g., 7d in ), involving thioether formation and amide coupling. However, fluorinated substrates might require lower temperatures or inert conditions to prevent defluorination .

NMR Spectral Trends :

  • Fluorine substituents induce distinct upfield/downfield shifts in $^1$H NMR. For example, aromatic protons adjacent to fluorine in the target compound may resonate at δ 7.35–7.42 ppm, similar to spirocyclic analogues in .

Q & A

Basic: What are the recommended synthetic strategies for preparing this compound, and how can researchers optimize yield?

Methodological Answer:
The compound’s synthesis typically involves nucleophilic substitution at the pyrimidine core, followed by coupling with fluorophenyl acetamide derivatives. For example, analogous triazolo-pyrimidine scaffolds are synthesized via cyclocondensation of thiourea intermediates with halogenated pyrimidines under reflux in polar aprotic solvents (e.g., DMF) . Yield optimization may require precise stoichiometric control of the 4-fluorobenzyl substituent and reaction temperature modulation (e.g., 80–100°C). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the pure product .

Basic: Which analytical techniques are essential for characterizing its purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR (¹H/¹³C) : Confirm regiochemistry of the triazolo-pyrimidine ring and fluorobenzyl substitution patterns (e.g., δ 7.2–7.4 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar pyrazolo-pyrimidine derivatives .

Basic: What safety precautions are necessary during handling, given its structural analogs?

Methodological Answer:
While specific hazard data for this compound is limited, structurally related triazolo-pyrimidines may exhibit moderate toxicity. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of fine powders; store at 2–8°C in airtight containers. Waste disposal should comply with institutional guidelines for halogenated organics .

Advanced: How can researchers resolve contradictory structural data (e.g., regiochemistry of triazolo-pyrimidine substitution)?

Methodological Answer:
Contradictions in regiochemical assignments (e.g., [1,2,3]triazolo vs. [1,2,4] isomers) can arise from ambiguous NMR or crystallographic data. To resolve:

  • Perform NOESY/ROESY NMR to confirm spatial proximity of substituents.
  • Use DFT computational modeling (e.g., Gaussian) to compare theoretical/experimental NMR shifts .
  • Synthesize regioselective analogs with isotopic labeling (e.g., ¹⁵N) for unambiguous identification .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) to enhance biological activity?

Methodological Answer:

  • Substituent Variation : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., CF₃) or bulky groups (e.g., cyclobutyl) to probe steric/electronic effects on target binding .
  • Isosteric Replacement : Substitute the thioacetamide linker with sulfone or phosphonate groups to modulate solubility and metabolic stability .
  • In Silico Docking : Use AutoDock Vina to predict interactions with kinase targets (e.g., EGFR or Aurora kinases) and prioritize synthetic targets .

Advanced: How can researchers address discrepancies in biological assay data across studies?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigate by:

  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cellular proliferation assays (e.g., MTT).
  • Batch Reproducibility Testing : Synthesize multiple lots and compare purity via LC-MS .
  • Meta-Analysis : Cross-reference data with structurally validated analogs in public databases (e.g., ChEMBL) .

Advanced: What experimental design principles apply to optimizing its synthetic route for scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen reaction parameters (solvent, catalyst, temperature) and identify critical factors .
  • Flow Chemistry : Transition batch synthesis to continuous flow for improved heat/mass transfer, as demonstrated for diazomethane derivatives .
  • Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste during scale-up .

Advanced: How can researchers investigate its metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the fluorophenyl ring) .
  • Forced Degradation Studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1N HCl, H₂O₂) and characterize degradation products .
  • Stability-Indicating Methods : Develop validated HPLC methods to track hydrolytic cleavage of the thioacetamide bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.